2-(6-Aminonaphthalen-1-yl)acetic acid
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Overview
Description
2-(6-Aminonaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminonaphthalen-1-yl)acetic acid typically involves the introduction of an amino group to a naphthalene derivative followed by the addition of an acetic acid moiety. One common method involves the nitration of naphthalene to form 6-nitronaphthalene, which is then reduced to 6-aminonaphthalene. The final step involves the reaction of 6-aminonaphthalene with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by the reaction with chloroacetic acid. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminonaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) or sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-(6-Aminonaphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Aminonaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the amino group.
Naphthalen-1-yl-selenyl acetic acid: Contains a selenium atom instead of an amino group.
6-Aminonaphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of an acetic acid moiety.
Uniqueness
2-(6-Aminonaphthalen-1-yl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the naphthalene ring
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(6-aminonaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-10-4-5-11-8(6-10)2-1-3-9(11)7-12(14)15/h1-6H,7,13H2,(H,14,15) |
InChI Key |
XGAKLUPKWDZADP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)CC(=O)O |
Origin of Product |
United States |
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